molecular formula C9H22N2 B1585107 N,N'-Diisopropyl-1,3-propanediamine CAS No. 63737-71-3

N,N'-Diisopropyl-1,3-propanediamine

Cat. No. B1585107
CAS RN: 63737-71-3
M. Wt: 158.28 g/mol
InChI Key: OAVPQXXPJZPXTA-UHFFFAOYSA-N
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Description

N,N’-Diisopropyl-1,3-propanediamine is a chemical compound with the molecular formula C9H22N2 . It has a molecular weight of 158.2844 .


Molecular Structure Analysis

The molecular structure of N,N’-Diisopropyl-1,3-propanediamine consists of a three-carbon chain (propane) with an amine group (NH) attached to the first and third carbons. Each of these amine groups is further substituted with two isopropyl groups (CH(CH3)2) .


Physical And Chemical Properties Analysis

N,N’-Diisopropyl-1,3-propanediamine is a liquid at room temperature. It has a refractive index of 1.432 and a density of 0.805 g/mL at 25 °C. It has a boiling point of 77 °C at 15 mmHg .

Scientific Research Applications

Sugar-Pendant Diamines

Research by Mikata et al. (2001) focused on the synthesis of a variety of 1,3-propanediamine derivatives, including N,N'-diisopropyl-substituted derivatives, connected to carbohydrates. These derivatives were prepared from peracetylated sugar and 1,3-dibromo-2-propanol. The study highlighted the utility of these sugar-pendant diamines in synthesizing a diverse library of compounds, including those with N,N'-diisopropyl substitution (Mikata et al., 2001).

Biocide Dosage Control in Industrial Formulations

Argente-García et al. (2016) developed a colorimetric composite device for determining the concentration of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a widely used biocide. This device, integrating 1,3-propanediamine derivatives, demonstrates a practical application in monitoring and controlling biocide levels in various industries (Argente-García et al., 2016).

Catalysis in Organic Synthesis

Lee et al. (2004) investigated the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a catalyst in the Baylis–Hillman reaction, a notable organic synthesis method. This study demonstrated the efficiency of TMPDA in accelerating reaction rates, a characteristic pertinent to N,N'-diisopropyl-1,3-propanediamine derivatives in similar applications (Lee et al., 2004).

Characterization and Quantification in Biocides

Mondin et al. (2014) focused on characterizing and quantifying N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides. Their methodology provided insights into the composition and active principles of these biocides, relevant to the analysis of N,N'-diisopropyl-1,3-propanediamine variants (Mondin et al., 2014).

Corrosion Inhibition in the Power Industry

Kusch et al. (2009) identified N-1-alkyl-1,3-propanediamines as effective corrosion inhibitors in the power industry. These compounds, including derivatives of 1,3-propanediamine, showed potential in creating anticorrosive and antifouling formulations, highlighting another practical application (Kusch et al., 2009).

Safety And Hazards

N,N’-Diisopropyl-1,3-propanediamine is classified as a skin corrosive substance (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause severe skin burns and eye damage. Therefore, it’s crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection .

properties

IUPAC Name

N,N'-di(propan-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVPQXXPJZPXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213178
Record name N,N'-Diisopropyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diisopropyl-1,3-propanediamine

CAS RN

63737-71-3
Record name N,N'-Diisopropyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diisopropyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diisopropyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Feng, X Bu, GD Stucky - Microporous and mesoporous materials, 1998 - Elsevier
Hydrothermal syntheses and single-crystal structures of three zeolite rho analogs with novel framework compositions are presented. The incorporation of divalent metal atoms (Co 2+ , …
Number of citations: 15 www.sciencedirect.com
P Tian, X Su, Y Wang, Q Xia, Y Zhang, D Fan… - Chemistry of …, 2011 - ACS Publications
SAPO-34 and a novel SAPO molecular sieve with the RHO framework (designated as DNL-6) were synthesized using SAPO-5 (the denser phase) as the precursor and diethylamine (…
Number of citations: 65 pubs.acs.org
LS Hamachi, H Yang, I Jen-La Plante, N Saenz… - Chemical …, 2019 - pubs.rsc.org
We report a method to control the composition and microstructure of CdSe1−xSx nanocrystals by the simultaneous injection of sulfide and selenide precursors into a solution of …
Number of citations: 23 pubs.rsc.org
R Davison - 1961 - books.google.com
The objective of this contract was to further develop the liquidliquid extraction process for demineralization of saline water. The original work was conducted under Contracts No. 14-01-…
Number of citations: 4 books.google.com

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